1-[(Bromomethyl)selanyl]-4-chlorobenzene

Catalog No.
S14994230
CAS No.
83726-16-3
M.F
C7H6BrClSe
M. Wt
284.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Bromomethyl)selanyl]-4-chlorobenzene

CAS Number

83726-16-3

Product Name

1-[(Bromomethyl)selanyl]-4-chlorobenzene

IUPAC Name

1-(bromomethylselanyl)-4-chlorobenzene

Molecular Formula

C7H6BrClSe

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H6BrClSe/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

AHHSACWIMLKEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]CBr

1-[(Bromomethyl)selanyl]-4-chlorobenzene is an organic compound characterized by the presence of a bromomethyl group and a selenium atom attached to a chlorobenzene structure. Its molecular formula is C7H6BrClSeC_7H_6BrClSe, indicating it comprises seven carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one selenium atom. The compound exhibits unique properties due to the presence of the selenium atom, which can influence its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OHOH^-), alkoxides (RORO^-), or amines (NH2NH_2^-). This reaction is facilitated by the electron-withdrawing effects of the chlorine and selenium substituents, which enhance the electrophilicity of the bromine atom.
  • Elimination Reactions: The compound can undergo elimination reactions, particularly through an E2 mechanism, leading to the formation of alkenes. This reaction may be influenced by the presence of the selenium atom, which can stabilize transition states.
  • Oxidation and Reduction: The bromomethyl group can be oxidized to form carboxylic acids or reduced to yield methyl-substituted derivatives. Selenium can also participate in redox reactions, adding complexity to its reactivity.

Several methods can be employed to synthesize 1-[(Bromomethyl)selanyl]-4-chlorobenzene:

  • Bromination of 4-Chlorotoluene: A common synthetic route involves the bromination of 4-chlorotoluene using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction typically occurs in an inert solvent like carbon tetrachloride or dichloromethane at temperatures ranging from 0 to 25°C.
  • Selenium Incorporation: The incorporation of selenium into the molecule can be achieved through reactions involving selenol derivatives or selenating agents that react with the bromomethyl group. Careful control of reaction conditions is essential to ensure selective substitution without undesired side reactions.

1-[(Bromomethyl)selanyl]-4-chlorobenzene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving selenium chemistry.
  • Medicinal Chemistry: The compound may be explored for its potential therapeutic properties due to the biological activities associated with selenium-containing compounds.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 1-[(Bromomethyl)selanyl]-4-chlorobenzene are crucial for understanding its reactivity and potential applications. Research may focus on how this compound interacts with various nucleophiles and electrophiles, particularly in biological systems where selenium plays a critical role. Additionally, studies could investigate its interactions with enzymes or proteins that may lead to novel biochemical pathways or therapeutic targets.

Several compounds share structural similarities with 1-[(Bromomethyl)selanyl]-4-chlorobenzene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-4-chlorobenzeneLacks bromomethyl and selenium groupsNo selenium; simpler reactivity profile
2-Bromo-1-(bromomethyl)-4-chlorobenzeneContains bromomethyl but lacks seleniumPresence of two bromine atoms; no chlorine
2-Bromobenzyl bromideSimilar structure but lacks chlorineNo chlorine; primarily used in alkylation reactions
4-Bromo-3-chlorobenzeneContains similar halogen substitutionsLacks selenium; different reactivity due to sulfonyl group
1-Bromo-2-(bromomethyl)-4-chlorobenzeneContains both bromine and chlorinated groupsUnique due to additional bromomethyl group

The uniqueness of 1-[(Bromomethyl)selanyl]-4-chlorobenzene lies in its combination of both halogen (bromine and chlorine) and selenium substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns that make it valuable for specific synthetic applications and research studies .

Exact Mass

283.85066 g/mol

Monoisotopic Mass

283.85066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types